molecular formula C16H16O B13619484 2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde

2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B13619484
M. Wt: 224.30 g/mol
InChI Key: ROJKOPZQZIPZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde is a biphenyl derivative featuring a carbaldehyde group at the 2-position and three methyl substituents at the 2', 4', and 6' positions of the adjacent aromatic ring. This compound is structurally characterized by its steric and electronic modulation due to the methyl groups, which influence its reactivity and physical properties. It has been utilized in organic synthesis, particularly in the preparation of complex molecules and materials, such as covalent organic frameworks (COFs) .

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)benzaldehyde

InChI

InChI=1S/C16H16O/c1-11-8-12(2)16(13(3)9-11)15-7-5-4-6-14(15)10-17/h4-10H,1-3H3

InChI Key

ROJKOPZQZIPZCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=C2C=O)C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The most commonly reported synthetic route to 2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde involves a Suzuki-Miyaura cross-coupling between a suitably substituted arylboronic acid and an aryl halide bearing the aldehyde group.

Typical Reaction Conditions:

  • Starting Materials:

    • 2,4,6-Trimethylphenylboronic acid
    • 4-Bromobenzaldehyde (or 2-bromobenzaldehyde for 2-substitution)
  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh3)2Cl2]

  • Base: Sodium carbonate (Na2CO3)
  • Solvent System: Mixed solvents such as dimethyl ether, water, and ethylene glycol
  • Temperature: Approximately 100 °C
  • Atmosphere: Inert (argon or nitrogen)
  • Reaction Time: 5 hours

Procedure Summary:

The arylboronic acid and aryl bromide are combined with the palladium catalyst and sodium carbonate base in the solvent mixture. The reaction is carried out under an inert atmosphere at 100 °C for 5 hours. After completion, the mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Outcome:

  • Yield: Approximately 80%
  • Product: this compound as a colorless liquid or solid depending on purity and conditions
Parameter Details
Catalyst Pd(PPh3)2Cl2 (Bis(triphenylphosphine)palladium(II) chloride)
Base Sodium carbonate
Solvent Dimethyl ether, water, ethylene glycol (4:2:1 v/v/v)
Temperature 100 °C
Time 5 hours
Atmosphere Argon (inert)
Yield 80%

This method is well-documented for its efficiency and scalability in producing the target aldehyde.

Nickel-Catalyzed Cross-Coupling via Organometallic Intermediates

An alternative approach involves the preparation of organozinc intermediates from aryl bromides, followed by nickel-catalyzed coupling.

Key Steps:

  • Preparation of aryl zinc reagent from 5-bromo-2-fluorotoluene and magnesium or zinc reagents in tetrahydrofuran (THF).
  • Coupling with an aryl halide bearing the aldehyde group using dichlorobis(triphenylphosphine)nickel(II) as catalyst.
  • Reaction temperatures maintained between 25-50 °C.
  • Workup includes washing with aqueous acids and brine, drying, and chromatographic purification.

Advantages:

  • This method allows for selective coupling at specific positions.
  • The use of nickel catalysis offers a cost-effective alternative to palladium.

Typical Yields and Purity:

  • Yields range from moderate to good (often above 70%).
  • Purity after recrystallization can reach >99% as confirmed by HPLC.
Step Conditions
Organometallic formation Magnesium turnings, THF, 40-50 °C
Catalyst Dichlorobis(triphenylphosphine)nickel(II)
Coupling temperature 25-30 °C
Workup Acid wash, brine wash, drying
Purification Silica gel chromatography, recrystallization
Yield ~70-80%

This method is described in patent literature and is suitable for industrial scale synthesis.

Notes on Purification and Characterization

  • Purification is commonly achieved by silica gel column chromatography using eluents like hexane/ethyl acetate or methylene chloride.
  • Crystallization from hot methanol or hexane is used to improve purity.
  • Characterization typically involves NMR spectroscopy, HPLC, and melting point determination.
  • Yields reported are generally in the 70-80% range, indicating efficient coupling reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Catalyst Yield (%) Notes
Suzuki-Miyaura Cross-Coupling 2,4,6-Trimethylphenylboronic acid + 4-bromobenzaldehyde Pd(PPh3)2Cl2, Na2CO3, dimethyl ether/water/ethylene glycol 80 Widely used, scalable, inert atmosphere
Nickel-Catalyzed Coupling Organometallic aryl zinc + aryl halide aldehyde Dichlorobis(triphenylphosphine)nickel(II) 70-80 Industrially relevant, requires organometallic prep
Horner–Wadsworth–Emmons Reaction Phosphonate ester + aldehyde (related compounds) Cs2CO3 base 75-80 For vinylene-linked biphenyl derivatives

Chemical Reactions Analysis

Types of Reactions

2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, influencing their function and activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Biphenyl Carbaldehyde Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde 2',4',6'-trimethyl C₁₆H₁₆O 224.30 High steric hindrance; used in COF synthesis
3',4'-Dichloro-[1,1'-biphenyl]-2-carbaldehyde 3',4'-dichloro C₁₃H₈Cl₂O 251.11 Electron-withdrawing groups enhance electrophilicity; used in medicinal chemistry
5'-Chloro-2'-(2-methylprop-1-en-1-yl)-[1,1'-biphenyl]-2-carbaldehyde 5'-Cl, 2'-alkenyl C₁₈H₁₅ClO 282.76 Chloro and alkenyl groups improve cross-coupling reactivity; 77% yield
2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde 2'-ethynyl C₁₅H₁₀O 206.24 Ethynyl group enables click chemistry; 95% purity
4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde 4-F, 4'-methyl C₁₄H₁₁FO 214.24 Fluorine enhances metabolic stability; used in drug discovery

Electronic and Steric Influence on Reactivity

  • Electron-Donating Groups (e.g., Methyl, Methoxy) : Enhance nucleophilic aromatic substitution but increase steric hindrance. For instance, the trimethyl derivative’s bulk limits electrophilic attacks but facilitates COF assembly .
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase electrophilicity at the carbaldehyde group, improving reactivity in condensations. The 3',4'-dichloro derivative’s carbaldehyde is highly electrophilic, enabling imine formation in drug candidates .
  • Alkenyl and Ethynyl Groups: 2'-Ethynyl derivatives exhibit unique reactivity in cycloadditions and Sonogashira couplings, whereas alkenyl groups (e.g., 2'-methylprop-1-en-1-yl) enhance π-stacking in materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.